Dabigatran Impurity 13

Description

Propriétés

IUPAC Name |

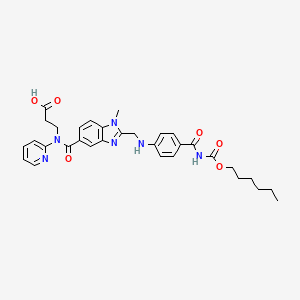

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSMJNALQPNLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-37-8 | |

| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Origins of Dabigatran Impurity 13

Process-Related Impurity Formation Mechanisms during Dabigatran (B194492) Synthesis

The formation of Dabigatran Impurity 13 as a process-related impurity can be attributed to several factors inherent in the multi-step synthesis of dabigatran etexilate. These factors include the purity of starting materials, the generation of intermediate by-products, and the presence of unreacted reagents and ligands.

Role of Starting Materials in this compound Formation

The synthesis of dabigatran etexilate involves the condensation of key starting materials. While specific starting materials leading directly to this compound are not explicitly detailed in the available literature, it is a well-established principle in pharmaceutical manufacturing that the purity of starting materials is paramount. Impurities present in the initial raw materials can be carried through the synthetic sequence and incorporated into the final active pharmaceutical ingredient (API). For example, the synthesis of dabigatran etexilate often starts from precursors like 2-[(4-cyanophenyl)amino]acetic acid and N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester. researchgate.net If analogs of these starting materials with modified functional groups are present, they could lead to the formation of corresponding impurities.

Intermediate By-products Contributing to this compound

The complex synthesis of dabigatran etexilate involves several key intermediates. lookchem.com During the formation and subsequent reactions of these intermediates, side reactions can occur, leading to the generation of by-products that are structurally related to the desired compound. This compound could potentially arise from a side reaction involving a key intermediate. For instance, during the formation of the benzimidazole (B57391) core of dabigatran, incomplete or alternative cyclization pathways could theoretically produce related structures that, after subsequent reaction steps, yield the impurity.

Degradation-Related Impurity Formation Mechanisms for this compound

Dabigatran etexilate is known to be susceptible to degradation, particularly through hydrolysis. rsc.orgeuropa.eu This degradation can occur under various conditions and is a significant pathway for the formation of certain impurities.

Hydrolytic Degradation Pathways Leading to this compound

Hydrolysis is a primary degradation pathway for dabigatran etexilate, given the presence of ester and amide functional groups in its structure. tandfonline.comresearchgate.net The molecule can undergo hydrolysis at different sites, leading to a variety of degradation products. rsc.orgtandfonline.comresearchgate.net

Acid-Catalyzed Hydrolysis

Dabigatran etexilate is particularly susceptible to hydrolysis under acidic conditions. europa.eu The structure of this compound, which features a propanoic acid group instead of the ethyl propanoate ester found in the parent drug, strongly suggests its formation via the hydrolysis of this ester linkage. vulcanchem.comchemicea.comchemscene.comveeprho.com This reaction is a classic example of acid-catalyzed ester hydrolysis.

In the presence of acid and water, the carbonyl oxygen of the ethyl ester in dabigatran etexilate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of ethanol, resulting in the formation of the carboxylic acid, which is this compound. Studies on the degradation of dabigatran etexilate have confirmed that hydrolysis of the ethyl ester is a key degradation pathway. tandfonline.comresearchgate.net

Table 1: Key Chemical Compounds

| Compound Name | Structure |

| Dabigatran Etexilate | |

| This compound | |

| 2-[(4-cyanophenyl)amino]acetic acid | |

| N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| n-Hexyl chloroformate |

Table 2: Summary of Formation Pathways for this compound

| Formation Pathway | Type | Description |

| Hydrolysis of Ethyl Ester | Degradation | Acid-catalyzed hydrolysis of the ethyl propanoate ester of dabigatran etexilate to the corresponding carboxylic acid. tandfonline.comresearchgate.net |

| Carryover from Starting Materials | Process-Related | Hypothetical formation from impure starting materials containing analogs of the primary reactants. |

| Intermediate By-product Formation | Process-Related | Potential formation from side reactions during the synthesis of key intermediates in the dabigatran synthesis pathway. |

| Unreacted Reagents/Ligands | Process-Related | Possible formation due to unintended reactions of reagents or their impurities with intermediates. |

Base-Catalyzed Hydrolysis

Forced degradation studies of dabigatran etexilate under basic conditions, such as in the presence of 1N sodium hydroxide, demonstrate significant degradation of the parent molecule. tsijournals.comscirp.orgscirp.org The primary degradation products identified under these conditions are typically results of the cleavage of ester and amide bonds. researchgate.net Research has shown that basic hydrolysis leads to the formation of impurities such as Dabigatran Etexilate Acid (Impurity E) and other degradants, which have been isolated and characterized. scirp.orgresearchgate.net

However, the available scientific literature does not indicate that this compound (N-Nitroso-Dabigatran) is a product of base-catalyzed hydrolysis. The mechanism for nitrosamine (B1359907) formation requires the presence of a nitrosating agent, a reaction not characteristic of base-induced degradation pathways for this molecule. fda.gov

Neutral Hydrolysis

Dabigatran etexilate is highly susceptible to hydrolysis, a degradation process that can occur even under neutral pH conditions, particularly in the presence of moisture and at elevated temperatures. scirp.orgscirp.orgeuropa.eu Studies have identified that neutral hydrolysis is a major degradation pathway, leading to the formation of a significant, but distinct, unknown impurity. scirp.orgscirp.orgderpharmachemica.com This process primarily involves the hydrolytic cleavage of the prodrug's ester groups. researchgate.neteuropa.eu There is no scientific evidence to suggest that this compound is formed as a direct result of neutral hydrolysis.

Oxidative Degradation Mechanisms Forming this compound

The formation of this compound is fundamentally an oxidative process involving the nitrosation of the secondary amine functional group within the dabigatran structure. qvents.ineuropa.eumolsyns.com This reaction is not caused by general oxidative stress (e.g., exposure to hydrogen peroxide, which leads to other impurities like Impurity F) but by a specific reaction with a nitrosating agent, such as nitrous acid. fda.govderpharmachemica.com

The primary risk factor for the formation of N-Nitroso-Dabigatran is the presence of residual nitrite (B80452) impurities in the various excipients used in the drug product formulation. qvents.ineuropa.eu These nitrites, under appropriate conditions which can be present during manufacturing or storage, can react with the secondary amine moiety of dabigatran to form the N-nitroso impurity. qvents.ineuropa.eu Regulatory bodies have highlighted the potential risk of nitrosamine formation in drug products containing active substances with a vulnerable secondary alkylarylamine structure, like dabigatran. europa.euaifa.gov.it

Table 1: Factors in Oxidative Formation of this compound

| Factor | Description | Reference |

|---|---|---|

| Substrate | Dabigatran molecule containing a secondary amine functional group. | qvents.ineuropa.eu |

| Nitrosating Agent | Nitrous acid, typically formed from nitrite impurities present in excipients. | fda.govqvents.ineuropa.eu |

| Conditions | Can occur during drug product manufacturing or during storage over the product's shelf life. | qvents.ineuropa.eu |

Thermal Degradation Routes to this compound

Forced degradation studies involving thermal stress have been conducted on dabigatran etexilate. In its solid state, the drug is relatively stable, with minimal degradation observed even at temperatures of 70-80°C over short durations. tsijournals.comeuropa.eu In solution, thermal stress accelerates degradation, leading to the formation of specific degradation products. scielo.brresearchgate.net However, studies characterizing the products of thermal degradation have not identified this compound as a resulting compound. The degradation observed is primarily attributed to the acceleration of hydrolytic pathways. scielo.brresearchgate.net

Photolytic Degradation Pathways Inducing this compound

Dabigatran etexilate has been shown to be largely stable under photolytic stress in the solid state. europa.eu Studies conducted according to ICH guidelines on photostability reveal no significant formation of degradation products upon exposure to light. tsijournals.comeuropa.eufass.se While some minor increase in total impurities has been reported, photolysis is not considered a major degradation pathway for this molecule. fass.sersc.org Consequently, there is no evidence to suggest that this compound is formed through photolytic degradation.

Humidity-Induced Formation of this compound

Humidity is a critical factor in the stability of dabigatran etexilate. The drug is highly sensitive to moisture, which markedly accelerates its degradation via hydrolysis. europa.eunih.govresearchgate.netnih.gov This high sensitivity is the primary reason for the stringent packaging requirements for the final drug product. fda.gov

While humidity's primary role is to facilitate hydrolytic cleavage, its presence is also a crucial condition for the reactions that form N-nitroso impurities during storage. aifa.gov.it The presence of moisture can enable the chemical interaction between the dabigatran active substance and nitrite impurities within the solid dosage form, leading to the generation of this compound over the product's shelf life. qvents.ineuropa.eu

Excipient and Packaging Interactions in this compound Generation

The generation of this compound is intrinsically linked to interactions between the active pharmaceutical ingredient and the excipients within the final drug product. The European Medicines Agency (EMA) and other regulatory bodies have noted that there is a potential risk for the formation of nitrosamine impurities when an active substance contains a secondary amine, as dabigatran does. europa.eueuropa.eu

The most probable pathway is the reaction with trace amounts of nitrite impurities found in commonly used pharmaceutical excipients. qvents.in Although the synthesis route of dabigatran itself may not involve nitrites, the risk of nitrosamine formation can arise during the drug product's manufacturing or, more commonly, during its shelf-life storage. qvents.ineuropa.eu Confirmatory testing of finished product batches has detected the presence of N-nitroso-dabigatran, leading to the inclusion of specific limits for this impurity in product specifications. europa.eu

Packaging plays a critical, albeit indirect, role. To mitigate the risk of degradation—primarily hydrolysis—dabigatran capsules are packaged in materials that protect them from moisture. nih.govfda.gov This includes bottles with desiccant-containing caps (B75204) and individual blister packs that act as a barrier to humidity. nih.govfda.govgoogle.com By controlling the moisture content within the product's microenvironment, the packaging helps to limit the degradation of dabigatran. This control of humidity is also vital in minimizing the potential for the chemical reactions between the drug and excipient-borne nitrites that lead to the formation of this compound. aifa.gov.it

Table 2: Summary of Degradation Pathways and this compound Formation

| Degradation Pathway | Formation of this compound Reported | Primary Degradation Products | Reference |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | No | Dabigatran Etexilate Acid (Impurity E), other hydrolytic products | scirp.orgresearchgate.net |

| Neutral Hydrolysis | No | Unidentified major degradant (RRT ~1.2), other hydrolytic products | scirp.orgscirp.org |

| Oxidative Degradation | Yes (via Nitrosation) | N-Nitroso-Dabigatran | qvents.ineuropa.eu |

| Thermal Degradation | No | DP-01, DP-02, other hydrolytic products | scielo.brresearchgate.net |

| Photolytic Degradation | No | Not a significant pathway | europa.eursc.org |

| Humidity-Induced Degradation | Yes (as a facilitating condition) | Hydrolytic products; facilitates N-Nitroso-Dabigatran formation | europa.euqvents.inaifa.gov.it |

| Excipient/Packaging Interaction | Yes (Primary Cause) | N-Nitroso-Dabigatran from nitrite impurities in excipients | qvents.ineuropa.eueuropa.eu |

Role of Pharmaceutical Excipients in Impurity Formation

Pharmaceutical excipients are inactive substances used as carriers for the active ingredient of a medication. While intended to be inert, excipients can sometimes interact with the API, leading to the formation of degradation products. In the case of dabigatran etexilate, the formulation includes a tartaric acid core, which creates an acidic microenvironment to enhance the drug's dissolution and absorption. medicinesinformation.co.nz

Forced degradation studies, which subject the drug to harsh conditions like strong acids, bases, and oxidizing agents, help to predict potential interactions. Studies have shown that dabigatran etexilate is susceptible to hydrolysis, particularly in acidic and basic conditions. researchgate.netscirp.orgresearchgate.netresearchgate.netscirp.org One of the major degradation pathways for dabigatran etexilate is hydrolysis, which can be influenced by the presence of acidic or basic excipients. researchgate.netscirp.org While specific studies detailing the direct role of excipients in the formation of this compound are not prevalent in publicly available literature, the general susceptibility of dabigatran to hydrolysis suggests that interactions with acidic or basic excipients could be a contributing factor.

Influence of Packaging Materials on this compound Levels

The packaging of a drug product plays a vital role in protecting it from environmental factors such as moisture, light, and air. For dabigatran etexilate, which is known to be highly sensitive to moisture, the choice of packaging is critical to maintaining its stability. medicinesinformation.co.nzeuropa.eufda.gov The drug is typically supplied in blister packs or bottles containing a desiccant to minimize exposure to humidity. fda.gov

Studies have demonstrated that storing dabigatran etexilate outside of its original packaging can lead to increased degradation. medicinesinformation.co.nznih.govresearchgate.net When repackaged into compliance aids and exposed to high temperatures (30 °C) and high humidity (75% relative humidity), the degradation of dabigatran etexilate is accelerated. medicinesinformation.co.nz While these studies focus on the degradation of the parent drug, it is plausible that the formation of specific impurities, including this compound, would also be influenced by the packaging's ability to protect the drug from moisture. A study on the stability of dabigatran etexilate in various packaging types showed that the drug remained more stable in the manufacturer's original blister pack compared to other unit-dose or community pharmacy blister packs over a 120-day period. nih.gov

Below is a table summarizing the stability of dabigatran etexilate in different packaging formats over 120 days at room temperature.

| Packaging Type | Mean Concentration (% of Original) |

| Manufacturer's Original Blister Pack | 100.4% |

| Unit-Dose Packaging | 98.7% |

| Community Pharmacy Blister Packs | 98.0% |

This table is based on data from a study on the stability of dabigatran etexilate 110 mg capsules. nih.gov

Environmental Factors Influencing this compound Formation

Environmental factors, primarily temperature, humidity, and light, can significantly impact the stability of a drug and promote the formation of impurities.

Temperature and Humidity: Dabigatran etexilate is known to be sensitive to both heat and moisture. medicinesinformation.co.nzeuropa.euscielo.br The degradation of the drug is markedly accelerated in the presence of moisture. europa.eu Stress testing has shown that dabigatran etexilate undergoes considerable hydrolytic degradation in aqueous solutions at elevated temperatures (40°C). europa.eu One study investigating thermal degradation in solution at 60°C demonstrated a first-order degradation kinetic, with a t90 (the time for 10% of the drug to degrade) of 37.49 minutes. scielo.br Forced degradation studies under conditions of high humidity also show significant impurity formation. scirp.org

The following table presents data from a forced degradation study, indicating the extent of degradation under various stress conditions.

| Stress Condition | Duration | % Degradation |

| 1 N HCl | 2 hours at 60°C | Significant |

| 1 N NaOH | 15 minutes at 60°C | Significant |

| Neutral (Water) | 3 hours at 75°C | Significant |

| 3% H2O2 | 2 hours at 75°C | Significant |

This table is a qualitative summary based on findings from forced degradation studies. scirp.org

Light: In its solid state, dabigatran etexilate is not considered to be sensitive to light irradiation. europa.eugeneesmiddeleninformatiebank.nl Photostability studies have shown that the finished product is not sensitive to light. geneesmiddeleninformatiebank.nl Therefore, light is not expected to be a significant factor in the formation of this compound under normal storage conditions.

Analytical Methodologies for the Characterization and Quantification of Dabigatran Impurity 13

Chromatographic Separation Techniques for Dabigatran (B194492) Impurity 13

Chromatographic techniques are the cornerstone of pharmaceutical analysis for impurity profiling due to their high resolving power. vulcanchem.com For Dabigatran Impurity 13, as with other related substances of dabigatran, liquid chromatography is the most widely applied technique. The inherent structural similarities between the API and its impurities necessitate the development of highly selective and sensitive methods to ensure accurate quantification. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of dabigatran and its impurities. wjpmr.com The development of a stability-indicating HPLC method capable of resolving this compound from the parent drug and other related substances is a primary objective in quality control.

The choice of stationary phase is critical for achieving the desired separation. Reversed-phase HPLC is the most common approach for dabigatran and its impurities. Octadecylsilane (ODS) bonded silica (B1680970) columns, also known as C18 columns, are widely used. The selection of a specific C18 column can significantly impact the resolution of closely eluting impurities. Factors such as particle size, pore size, and end-capping of the stationary phase are key considerations. For instance, columns with a smaller particle size (e.g., 5 µm or less) generally provide higher efficiency and better resolution.

Several studies on dabigatran impurities have utilized various C18 columns, which would be suitable starting points for optimizing the separation of this compound.

Table 1: Examples of Stationary Phases Used in Dabigatran Impurity Analysis

| Stationary Phase | Dimensions | Particle Size |

| Inertsil ODS-3V | 150 mm x 4.6 mm | 5 µm |

| Shim-pack XR-ODS II | 100 mm x 3.0 mm | 2.2 µm |

| Poroshell 120 EC C-18 | 150 mm x 4.6 mm | 2.7 µm |

This table presents examples of stationary phases that have been successfully used for the separation of dabigatran and its impurities, and would be applicable for the analysis of this compound.

The mobile phase composition, particularly its pH and the type of organic modifier, plays a pivotal role in the retention and selectivity of ionizable compounds like dabigatran and its impurities. The pH of the mobile phase buffer should be carefully controlled to ensure consistent retention times and peak shapes. Since dabigatran has multiple pKa values, slight changes in pH can significantly alter the ionization state of both the API and its impurities, thereby affecting their retention behavior.

Ammonium (B1175870) formate (B1220265) and phosphate (B84403) buffers are commonly used in the mobile phase. The pH is often adjusted to be in the acidic range to ensure good peak shape and retention on reversed-phase columns. The selection of a volatile buffer like ammonium formate is particularly advantageous when the HPLC system is coupled with a mass spectrometer (LC-MS) for impurity identification. researchgate.net

The organic modifier, typically acetonitrile (B52724) or methanol (B129727), is used to control the elution strength of the mobile phase. The choice between acetonitrile and methanol can influence the selectivity of the separation, and a systematic evaluation of both solvents is often part of method development.

Due to the presence of multiple impurities with a wide range of polarities in dabigatran samples, a gradient elution program is generally necessary. Isocratic elution, where the mobile phase composition remains constant, is often insufficient to resolve all impurities from the main component and from each other within a reasonable analysis time.

A gradient program involves changing the proportion of the organic modifier in the mobile phase during the chromatographic run. This allows for the elution of weakly retained impurities early in the run, while providing sufficient elution strength to elute strongly retained impurities later. The gradient profile, including the initial and final mobile phase compositions, the rate of change, and any isocratic holds, must be carefully optimized to achieve the desired resolution for all impurities, including this compound. The use of Quality by Design (QbD) principles can aid in systematically optimizing these gradient parameters.

Table 2: Example of a Gradient Elution Program for Dabigatran Impurity Analysis

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |

| 0.01 | 85 | 15 |

| 15 | 60 | 40 |

| 40 | 30 | 70 |

| 42 | 85 | 15 |

| 50 | 85 | 15 |

This table provides a representative gradient elution profile used for the separation of dabigatran and its related substances. Such a gradient would be a starting point for ensuring the effective separation of this compound.

Mobile Phase Composition and pH Optimization

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications for this compound

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which allows for faster analysis times and improved resolution compared to traditional HPLC. The principles of method development for UHPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures.

The application of UHPLC for the analysis of dabigatran and its impurities offers significant advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput screening in a quality control environment. The reduced analysis time also leads to lower solvent consumption, making it a more environmentally friendly technique. The development of a UHPLC method for this compound would follow similar optimization strategies for stationary phase, mobile phase, and gradient elution as described for HPLC, but with the benefit of enhanced performance.

Supercritical Fluid Chromatography (SFC) as an Alternative Separation Method

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. It can offer different selectivity compared to reversed-phase HPLC, which can be advantageous for separating closely related impurities.

While less common than HPLC, SFC has been shown to be effective for the separation of degradation products of dabigatran. In a study on the hydrolytic degradation of dabigatran etexilate mesylate, SFC was used to separate the resulting degradants. This demonstrates the potential of SFC as a viable alternative or complementary technique for the analysis of this compound, especially in cases where co-elution is observed in HPLC methods. The development of an SFC method would involve optimizing parameters such as the composition of the supercritical fluid (often modified with a small amount of an organic solvent like methanol), the column temperature, and the back pressure.

Spectroscopic and Spectrometric Characterization of this compound

The definitive identification and structural elucidation of pharmaceutical impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). In the case of Dabigatran, a direct thrombin inhibitor, the characterization of its related substances, such as this compound, relies on a suite of advanced analytical techniques. vulcanchem.com Spectroscopic and spectrometric methods are indispensable in this regard, providing detailed information about the molecular structure and composition of these trace-level compounds.

Mass Spectrometry (MS) for Molecular Information and Fragmentation

Mass spectrometry (MS) is a cornerstone technique in the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. daicelpharmastandards.com Coupled with liquid chromatography (LC), LC-MS has been extensively used for the impurity profiling of Dabigatran and its dosage forms. vulcanchem.comactascientific.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and large molecules like Dabigatran and its impurities. It allows for the determination of the molecular weight of the analyte with high precision. For this compound, ESI-MS analysis provides the molecular weight, which is a fundamental piece of data for its identification. vulcanchem.com The IUPAC name for this compound is N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine. vulcanchem.com

| Parameter | Value |

|---|---|

| Molecular Formula | C32H36N6O6 |

| Molecular Weight | 600.66 |

The table above summarizes the molecular information for this compound as determined by mass spectrometric analysis. vulcanchem.com

Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown compounds. By selecting a precursor ion and subjecting it to fragmentation, MS/MS provides a fragmentation pattern that acts as a "fingerprint" for the molecule's structure. While specific fragmentation data for this compound is not detailed in the provided search results, the general approach involves using techniques like multi-reaction monitoring (MRM) to enhance selectivity and sensitivity, which is crucial for distinguishing and quantifying impurities in complex matrices. rsc.orgnih.gov The fragmentation patterns of dabigatran itself, which involves ions at m/z 472.20 (precursor) and 289.10 (product), can serve as a reference for understanding the fragmentation of its related impurities. researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. derpharmachemica.com This technique is instrumental in confirming the molecular formula of an impurity. For this compound, HRMS would be used to confirm the elemental composition of C32H36N6O6 by providing a highly accurate mass measurement that corresponds to this formula. vulcanchem.com The use of HRMS in conjunction with multistage fragmentation (HR-MSn) has been effective in identifying other degradation products of dabigatran, showcasing its utility in impurity characterization. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation of this compound

While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the unambiguous structural elucidation of an impurity. acs.org NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to piece together the structure of the compound. While a complete ¹H NMR spectrum with assignments for this compound is not available in the provided search results, research on other dabigatran impurities demonstrates the utility of this technique. derpharmachemica.comscirp.orgderpharmachemica.com For instance, comparative ¹H NMR spectral data has been used to show similarities and differences between dabigatran and its impurities, such as the absence of specific signals, which can pinpoint structural changes. researchgate.net A comprehensive characterization report for impurity standards, which would include ¹H NMR data, is considered essential for regulatory compliance. daicelpharmastandards.com

13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule, providing invaluable information for structure confirmation. For Dabigatran and its impurities, 13C NMR helps to pinpoint structural modifications that occur during synthesis or degradation. aquigenbio.com For instance, in the analysis of a hydrolysis-related impurity, changes in the chemical shift at specific carbon positions can confirm the structural alteration. One study on a Dabigatran impurity formed via hydrolysis of the imine group (C=NH) to a carbonyl group (C=O) noted a significant change in the chemical shift for the carbon atom at position 8, providing clear evidence of the transformation. researchgate.net

While specific, universally accepted 13C NMR data for a compound definitively labeled "Impurity 13" is not available due to naming inconsistencies, the table below represents typical chemical shifts for a known Dabigatran-related substance, providing a reference for its structural components. researchgate.net

Table 1: Representative 13C NMR Chemical Shifts for a Dabigatran-Related Impurity (Data based on an "unknown-1" hydrolysis impurity)

| Carbon Position | Chemical Shift (δ, ppm) |

| C=O (Ester) | 170.9 |

| C=O (Amide) | 170.3 |

| Benzimidazole (B57391) | 155.9, 153.6, 137.8 |

| Phenyl Ring | 129.3, 122.7, 119.4 |

| Pyridinyl Ring | 151.5, 148.6, 121.2 |

| N-CH3 | 29.8 |

| Ethyl Group | 59.9, 13.9 |

Note: Data is illustrative and derived from a characterized but not universally named impurity. researchgate.net The exact shifts would vary based on the true structure of "Impurity 13."

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign proton (¹H) and carbon (¹³C) signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable. For complex molecules like Dabigatran impurities, 1D NMR spectra can be crowded and difficult to interpret.

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting molecular fragments, especially around quaternary carbons (carbons with no attached protons) and heteroatoms.

Studies on new degradants of Dabigatran Etexilate Mesylate have utilized a full suite of 2D NMR experiments (COSY, HSQC, HMBC) to elucidate the complete structures of isolated impurities, demonstrating the power of these techniques in pharmaceutical analysis. researchgate.net These methods are essential for confirming the exact structure of any given impurity, including the various compounds labeled as "this compound." mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational frequencies corresponding to different chemical bonds can be detected. In the context of Dabigatran impurities, IR spectroscopy can quickly confirm the presence or absence of key functional groups such as carbonyls (C=O), amines (N-H), nitriles (C≡N), and aromatic rings (C=C). scirp.org

For example, the hydrolysis of an imine (C=N) to an amide (C=O) would be readily apparent in an IR spectrum through the disappearance of the C=N stretching vibration and the appearance of a strong C=O stretching band, typically in the region of 1650-1750 cm⁻¹. researchgate.netscirp.org

Table 2: Typical IR Absorption Bands for Dabigatran-Related Impurities

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Ester Carbonyl (C=O) | Stretching | ~1730 |

| Amide Carbonyl (C=O) | Stretching | ~1650 |

| Imine/Aromatic C=N, C=C | Stretching | 1580 - 1640 |

Note: These are representative values. The exact position and intensity of peaks can vary based on the specific molecular structure and sample state. cleanchemlab.com

UV-Visible Spectroscopy for Detection and Quantification Wavelengths

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules containing chromophores (light-absorbing groups). Dabigatran and its impurities, which contain multiple aromatic and conjugated systems, exhibit strong UV absorbance, making this technique highly suitable for their detection and quantification, particularly as a detector for High-Performance Liquid Chromatography (HPLC). scirp.org

The maximum absorption wavelength (λmax) is a key parameter used for setting the detector in chromatographic analyses to achieve maximum sensitivity. For Dabigatran and its related impurities, detection is commonly performed at wavelengths between 220 nm and 230 nm. scirp.orgresearchgate.netijbpas.com Some specific analytical methods have also utilized detection at 280 nm or 325 nm. researchgate.netgoogle.com For quantification via colorimetric reaction, where the impurity is derivatized with a reagent like 1,2-napthoquinone-4-sulfonate (NQS), the resulting colored complex may be measured at a different wavelength in the visible range, such as 454 nm. ijprajournal.com

Isolation and Purification Strategies for this compound

To perform full structural characterization and to use an impurity as a reference standard, it must first be isolated from the bulk drug substance in a pure form.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and effective technique for isolating pharmaceutical impurities. researchgate.net The method involves scaling up an analytical HPLC method that has demonstrated good separation between the API and its impurities.

The general process involves:

Developing a robust analytical HPLC method capable of resolving the target impurity from Dabigatran and other related substances.

Scaling up the method by using a larger column (with a wider diameter) and a higher flow rate.

Injecting a concentrated solution of the crude mixture containing the impurity onto the preparative HPLC system.

Collecting the fraction of the mobile phase that contains the eluted impurity, as monitored by a UV detector.

Pooling the collected fractions from multiple runs and removing the solvent, often using techniques like rotary evaporation and subsequent lyophilization (freeze-drying), to yield the purified solid impurity. nih.gov

This strategy has been successfully applied to isolate various degradants and by-products of Dabigatran. researchgate.netresearchgate.netresearchgate.net For instance, methods using C18 silica gel as the stationary phase with a mobile phase consisting of an acetonitrile and aqueous buffer gradient are typical. google.com

Enrichment Methods for Trace Impurities

When an impurity is present at very low or trace levels, direct isolation via preparative chromatography can be inefficient. In such cases, enrichment methods are employed to increase the concentration of the impurity in the sample before the final purification step. researchgate.net

Common enrichment strategies include:

Solid-Phase Extraction (SPE): The crude mixture is passed through an SPE cartridge that selectively retains either the API or the impurities. By choosing the appropriate sorbent and elution solvents, a fraction enriched with the target impurity can be obtained.

Solvent Extraction (Liquid-Liquid Extraction): This classic technique uses two immiscible liquid phases to separate compounds based on their differential solubilities. It can be used to remove the bulk of the API, thereby concentrating the impurities in the remaining solution.

Concentration by Evaporation: Simple concentration of a solution containing the impurity using a rotary evaporator can be an effective initial step. nih.gov This reduces the total volume of solvent that needs to be handled in subsequent purification steps.

Forced Degradation: In some cases, impurities that are degradation products can be enriched by subjecting the API to stress conditions (e.g., acid/base hydrolysis, oxidation) that preferentially generate the target impurity. nih.gov The resulting mixture, now enriched in the degradant, can then be subjected to preparative chromatography.

These enrichment techniques are crucial for obtaining sufficient quantities of trace impurities for their use as analytical reference standards, which is a regulatory requirement for quality control of the final drug product. humanjournals.com

Identity of "this compound" Requires Clarification for Accurate Article Generation

A thorough investigation into the chemical compound designated as "this compound" has revealed a critical ambiguity that prevents the creation of a scientifically accurate and authoritative article as requested. The term "this compound" does not uniquely identify a single chemical entity. Instead, this designation is used by various chemical and reference standard suppliers to refer to several different molecules.

To generate a focused and precise article, it is imperative to first correctly and unambiguously identify the subject compound. The current search results indicate that at least four distinct chemical compounds, each with a unique Chemical Abstracts Service (CAS) number, molecular formula, and chemical name, are being referred to as "this compound."

The identified compounds are as follows:

Compound 1:

Chemical Name: 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

CAS Number: 1408238-37-8

Molecular Formula: C₃₂H₃₆N₆O₆

Notes: This compound is also referred to as Dabigatran JPBA Impurity 5 and Dabigatran Impurity P. veeprho.comcleanchemlab.com Its ethyl ester derivative is designated as Dabigatran Impurity 8 and is listed as the European Pharmacopoeia reference standard "Dabigatran impurity A CRS." sigmaaldrich.comnih.gov

Compound 2:

Chemical Name: Propyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

CAS Number: 1304574-20-6

Molecular Formula: C₃₅H₄₃N₇O₅

Notes: This compound is also marketed under the name Dabigatran Etexilate Propanoate or Dabigatran Impurity 38. aquigenbio.comcymitquimica.com

Compound 3:

Chemical Name: 2-(4-Cyanophenylamino)acetic acid

CAS Number: 42288-26-6

Molecular Formula: C₉H₈N₂O₂

Notes: This molecule is a known key starting material (KSM) in the synthesis of Dabigatran and is considered a process-related impurity. cleanchemlab.compharmaffiliates.compharmaffiliates.com

Compound 4:

Chemical Name: 3-(2-(((4-(((Hexyloxy)carbonyl)carbamoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid

CAS Number: Not consistently available

Molecular Formula: C₃₂H₃₅N₇O₇

Notes: This is specifically referred to as a "Dabigatran Nitroso Impurity 13." synzeal.com

Given this discrepancy, proceeding with the article on "this compound" without a precise identifier would lead to an inaccurate and misleading document. The analytical methodologies and reference standard development data are specific to each unique chemical structure.

To fulfill the request with the required scientific accuracy, please specify which "this compound" the article should focus on, preferably by providing the CAS number of the compound of interest. Once the specific chemical entity is identified, a comprehensive and accurate article adhering to the provided outline can be generated.

Stability Studies of Dabigatran Etexilate with Emphasis on Dabigatran Impurity 13 Formation

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, of Dabigatran (B194492) Etexilate is conducted under conditions more severe than accelerated stability testing, as mandated by the International Council for Harmonisation (ICH) guidelines. rsc.orgresearchgate.net The goal is to provoke degradation to understand the pathways and develop stability-indicating analytical methods.

A typical study design involves preparing solutions of Dabigatran Etexilate and exposing them to various stressors. Samples are withdrawn at planned intervals and analyzed, usually by High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products. nih.goviajpr.com

Hydrolytic Stress Conditions (Acidic, Basic, Neutral pH)

Dabigatran Etexilate is highly susceptible to hydrolysis, which is a primary degradation pathway. europa.eu The molecule contains two ester functional groups that are prone to cleavage.

Acidic Hydrolysis : Under acidic conditions (e.g., 0.1N to 2N HCl at elevated temperatures), Dabigatran Etexilate shows significant degradation. nih.govtandfonline.com The primary degradation involves the hydrolysis of the ethyl ester of the β-alanine portion, leading to the formation of its corresponding carboxylic acid, a degradant referred to as DP-1 in some studies. tandfonline.com One study noted a 5.9% decomposition when refluxed in acid for 30 minutes at 80°C. iajpr.com

Basic Hydrolysis : The drug is also labile in basic conditions (e.g., 0.04N to 2N NaOH). nih.gov Degradation is often rapid, with studies showing cleavage of the ester bonds. tandfonline.com

Neutral Hydrolysis : In aqueous solutions, particularly at elevated temperatures, considerable hydrolytic degradation occurs. europa.eu This sensitivity to moisture is a critical factor, necessitating protective packaging for the final drug product. europa.eu

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Acid Hydrolysis | 2N HCl | Interfering peaks generated, indicating degradation. | nih.gov |

| Acid Hydrolysis | 0.1N HCl, 80°C, 5 hours | Significant degradation observed. | |

| Basic Hydrolysis | 2N NaOH | Interfering peaks generated, indicating degradation. | nih.gov |

| Neutral/Aqueous | 40°C | Considerable hydrolytic degradation. | europa.eu |

Oxidative Stress Conditions (e.g., Peroxide Degradation)

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) also leads to the degradation of Dabigatran Etexilate.

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Oxidative Stress | 30.0% H₂O₂ | Interfering peaks generated, indicating degradation. | nih.gov |

| Oxidative Stress | 7% H₂O₂, RT, 2 hours | Significant degradation observed. | |

| Oxidative Stress | 5% H₂O₂, 85°C, 45 min | Susceptible to degradation. | scholarsresearchlibrary.com |

Thermal Stress Conditions (Dry Heat, Elevated Temperatures)

Dabigatran Etexilate demonstrates moderate sensitivity to thermal stress.

Elevated Temperatures : When heated in solution (e.g., 60°C to 90°C), the drug degrades, typically following first-order kinetics. nih.govscielo.br One study at 60°C for 4 hours resulted in a 75% reduction in the parent drug concentration, with two major degradation products being formed. scielo.br

Dry Heat : In the solid state, the drug is more stable. However, exposure to dry heat (e.g., 105°C for 120 hours) can cause mild degradation. scholarsresearchlibrary.comrjpbcs.com

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Thermal (Solution) | 90°C, 2 hours | Interfering peaks generated, indicating degradation. | nih.gov |

| Thermal (Solution) | 60°C, 4 hours | ~75% reduction in concentration. | scielo.br |

| Thermal (Solid) | 105°C, 120 hours | Moderately sensitive to heat. | scholarsresearchlibrary.com |

| Thermal (Solid) | 60°C, 48 hours | Mild degradation observed. | rjpbcs.com |

Photolytic Stress Conditions (UV and Visible Light Exposure)

The drug is generally considered stable under photolytic stress when in the solid state.

Light Exposure : In the solid state, Dabigatran Etexilate is not sensitive to light irradiation. europa.eu However, some studies on drug solutions have reported degradation upon exposure to UV light. iajpr.comrjpbcs.com One study noted that the drug degraded extensively (almost 98%) in solution after 3 hours in a UV chamber. rjpbcs.com Another study highlighted that exposure to UVA light could lead to the formation of nitrosamine (B1359907) impurities. researchgate.net

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Photolytic (Solid) | N/A | Not sensitive to light irradiation. | europa.eu |

| Photolytic (Solution) | UV Chamber, 3 hours | ~98% degradation. | rjpbcs.com |

| Photolytic (Solution) | UV Chamber, 4 hours | Slight sensitivity observed. | iajpr.com |

Humidity Stress Conditions (High Relative Humidity)

Moisture is a critical factor in the stability of Dabigatran Etexilate, accelerating hydrolytic degradation pathways.

High Humidity : The degradation rate is markedly accelerated by the presence of moisture. europa.eu Stress tests performed at elevated humidity (e.g., 90% RH at 25°C) confirm this sensitivity. scholarsresearchlibrary.com This behavior necessitates the use of protective packaging, such as blister packs, that provide a barrier against moisture. europa.eu

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Humidity | 90% RH, 25°C | Susceptible to degradation. | scholarsresearchlibrary.com |

| Humidity | N/A | Degradation rate markedly accelerated by moisture. | europa.eu |

Degradation Kinetics and Mechanism Elucidation of Impurity Formation

The degradation of Dabigatran Etexilate under thermal stress in solution has been shown to follow first-order kinetics. scielo.brscielo.br This indicates that the rate of degradation is directly proportional to the concentration of the drug. In one study, the degradation rate constant (k) under specific thermal conditions was determined to be 0.0028 min⁻¹. scielo.br

The primary mechanism of degradation is hydrolysis, which involves the cleavage of the two ester bonds in the Dabigatran Etexilate molecule. tandfonline.comnih.gov This can happen sequentially:

Intestinal carboxylesterase 2 (CES2) can hydrolyze the carbamate (B1207046) ester to form an intermediate metabolite (M2). nih.gov

Hepatic carboxylesterase 1 (CES1) can hydrolyze the ethyl ester to form another intermediate (M1). nih.gov

Further hydrolysis of these intermediates leads to the active moiety, Dabigatran. nih.gov

Under forced degradation conditions, similar hydrolytic pathways occur, leading to various acid-related impurities. tandfonline.comdntb.gov.ua Oxidative and photolytic stress can lead to other mechanisms, such as N-dealkylation. rsc.org The formation of N-nitroso impurities, such as the one designated "Impurity 13," involves the reaction of the secondary amine in the Dabigatran structure with a nitrosating agent. chemicea.com This reaction is a significant concern and is managed through control of raw materials and storage conditions. chemicea.comqvents.in

Proposing Degradation Pathways for Dabigatran Impurity 13

The formation of this compound is primarily linked to the hydrolytic degradation of dabigatran etexilate. The molecular structure of dabigatran etexilate possesses several functional groups susceptible to hydrolysis, including two ester groups and a carbamate linkage.

The principal degradation pathway leading to this compound involves the hydrolysis of the ethyl ester group of the β-alanine moiety in the dabigatran etexilate molecule. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The core structure of the benzimidazole (B57391) and the pyridinylamino linkage typically remain intact during this specific degradation process.

The proposed mechanism involves a nucleophilic attack of a water molecule on the carbonyl carbon of the ethyl ester. This is often facilitated by the presence of an acidic core within the formulation, such as tartaric acid, which is included to promote the dissolution and absorption of the drug. medicinesinformation.co.nz This acidic environment can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the ethyl ester bond and the formation of the corresponding carboxylic acid, which is this compound.

Forced degradation studies have been instrumental in elucidating these pathways. rsc.orgscirp.org Under stress conditions such as elevated temperature and humidity, as well as in acidic and basic media, the formation of various degradation products, including those resulting from ester hydrolysis, has been observed. rsc.orgtandfonline.com

Kinetic Modeling of Impurity Formation Rates

The formation of this compound, as a product of dabigatran etexilate degradation, can be described using kinetic models. These models are essential for predicting the shelf-life of the drug product and for understanding the impact of various factors on its stability.

Studies on the degradation kinetics of dabigatran etexilate have often shown that the process can be described by first-order kinetics. scielo.br This implies that the rate of degradation of dabigatran etexilate, and consequently the rate of formation of its impurities, is directly proportional to the concentration of the drug.

The rate of formation of this compound can be expressed by the following differential equation, assuming it is a primary degradation product:

d[Impurity 13]/dt = k * [Dabigatran Etexilate]

where:

d[Impurity 13]/dt is the rate of formation of this compound

k is the first-order rate constant for the degradation of dabigatran etexilate to Impurity 13

[Dabigatran Etexilate] is the concentration of dabigatran etexilate at a given time

The rate constant, k, is highly dependent on temperature and can be modeled using the Arrhenius equation:

k = A * e^(-Ea / RT)

where:

A is the pre-exponential factor

Ea is the activation energy for the degradation reaction

R is the universal gas constant

T is the absolute temperature in Kelvin

Kinetic studies performed under accelerated conditions (e.g., higher temperatures) allow for the determination of the Arrhenius parameters, which can then be used to predict the rate of impurity formation under normal storage conditions. For instance, a study on the thermal degradation of dabigatran etexilate at 60°C determined a degradation rate constant (k) of 0.0028 min⁻¹ and a t₉₀ (the time for 10% degradation) of 37.49 minutes, highlighting the drug's lability under such stress. scielo.br

Long-Term and Accelerated Stability Testing of Dabigatran Drug Substance and Drug Product

Stability testing is a critical component of drug development and is mandated by regulatory agencies to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf-life. Both long-term and accelerated stability studies are performed on dabigatran etexilate drug substance and its finished dosage forms.

Long-Term Stability Testing: Long-term stability studies are typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 75% ± 5% RH. tandfonline.comeuropa.eu Data from these studies on dabigatran etexilate have shown that the drug substance is relatively stable in the solid state when protected from moisture. europa.eu However, over the product's shelf life, a gradual increase in degradation products, including hydrolytic impurities like this compound, can be observed, particularly if the packaging is not sufficiently protective against moisture ingress. In one study, dabigatran etexilate capsules stored in the manufacturer's original blister pack for 36 months under long-term conditions met all specifications, with no significant changes in degradation products. europa.eu

Accelerated Stability Testing: Accelerated stability studies are performed under more stressful conditions, such as 40°C ± 2°C with 75% ± 5% RH, for a shorter duration, typically six months. europa.eu These studies are designed to increase the rate of chemical degradation and physical changes of a drug substance or drug product. For dabigatran etexilate, accelerated studies have demonstrated a more pronounced increase in degradation products. europa.eu The data below illustrates typical findings from such studies.

| Storage Condition | Duration | Observation |

| 40°C / 75% RH | 6 Months | An increase in total degradation products is observed, particularly in less protective packaging. europa.eueuropa.eu |

| 70°C in a closed container | 4 Weeks | Not more than 0.50% total degradation was observed for the drug substance. europa.eu |

| In aqueous solution at 40°C | Variable | Considerable hydrolytic degradation occurs. europa.eu |

| Repackaged and stored at 30°C / 75% RH | 28 Days | Drug content fell to 71.6% of the initial value, indicating significant degradation. nih.gov |

These studies confirm that moisture is a critical factor in the degradation of dabigatran etexilate and the formation of hydrolytic impurities.

Influence of Storage Conditions and Pharmaceutical Packaging on this compound Levels

The formation of this compound is significantly influenced by storage conditions and the type of pharmaceutical packaging used. The inherent susceptibility of dabigatran etexilate to hydrolysis makes control of moisture imperative for maintaining product stability.

Storage Conditions: Higher temperatures and relative humidity levels accelerate the degradation of dabigatran etexilate. Studies have shown a direct correlation between the increase in these environmental factors and the rate of formation of hydrolytic impurities. For example, when repackaged dabigatran etexilate capsules were stored at ambient conditions with high humidity, significant degradation was observed within a month. nih.gov Conversely, storage in a refrigerator (2-8°C) significantly mitigated the degradation process, with the drug content remaining at 98.2% after 28 days in repackaged containers. nih.gov

Pharmaceutical Packaging: The choice of primary packaging is crucial for protecting dabigatran etexilate from moisture. The manufacturer packages the capsules in aluminum/aluminum (alu/alu) blister packs or in high-density polyethylene (B3416737) (HDPE) bottles with a desiccant in the cap. fda.gov These packaging systems are designed to provide a high barrier to moisture.

Stability data has shown that in alu/alu blisters, which offer excellent protection against moisture, the increase in degradation products is minimal over the shelf-life. europa.eu Similarly, the use of a desiccant in bottles is effective in maintaining a low-humidity environment for the capsules.

In contrast, repackaging dabigatran etexilate into less protective containers, such as standard pharmacy pill organizers or some types of dose administration aids, can lead to a rapid increase in impurity levels. One study found that after only 14 days of storage in such aids under ambient conditions, there were signs of moisture ingress affecting the drug. nih.gov Another study, however, reported stability for up to 120 days in unit-dose packaging and community pharmacy blister packs at 25°C, but noted the absence of humidity data which could explain the positive results. nih.gov The FDA has issued warnings that dabigatran etexilate should not be stored in pill boxes or organizers due to the risk of product breakdown. fda.gov

The following table summarizes the impact of packaging on the stability of dabigatran etexilate.

| Packaging Type | Storage Condition | Stability Outcome |

| Manufacturer's Original Blister Pack (Alu/Alu) | 25°C / 60% RH & 30°C / 75% RH for 36 months | Product meets specifications with no significant increase in degradation. tandfonline.com |

| Manufacturer's Bottle with Desiccant Cap | Opened and used within the recommended period | Product remains stable. fda.gov |

| Repackaged in Dose Administration Aids | 30°C / 75% RH for 28 days | Significant degradation observed, with drug content falling below compendial limits. nih.gov |

| Repackaged in Dose Administration Aids | Refrigerated (2-8°C) for 28 days | Physicochemical stability maintained. nih.gov |

| Unit-Dose and Community Pharmacy Blister Packs | 25°C for 120 days (humidity not specified) | Maintained at least 98.0% of the original concentration. nih.gov |

These findings underscore the critical role of appropriate packaging and storage in controlling the formation of this compound and other degradation products, thereby ensuring the quality and therapeutic effectiveness of dabigatran etexilate.

Quality Control and Regulatory Compliance for Dabigatran Impurity 13

Regulatory Framework for Pharmaceutical Impurities and Dabigatran (B194492) Impurity 13

A robust regulatory framework governs the limits and control of impurities in pharmaceutical products. This framework is established by international and national bodies to ensure patient safety.

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. Several of these guidelines are directly applicable to the control of Dabigatran Impurity 13.

ICH Q3A/B/C: These guidelines address impurities in new drug substances (Q3A), new drug products (Q3B), and residual solvents (Q3C). For this compound, ICH Q3A and Q3B are of primary importance. They establish thresholds for reporting, identification, and qualification of impurities. Generally, for a maximum daily dose of over 2g, the identification threshold is 0.05%, while for a maximum daily dose of less than 2g, it is 0.10%. The qualification threshold, which necessitates toxicological evaluation, is typically set at a level above the identification threshold. The limit for any given impurity is often set at or below 0.15% unless otherwise justified. scholarsresearchlibrary.com

ICH Q1B: This guideline outlines the requirements for photostability testing of new drug substances and products. It is essential to determine if light exposure leads to the formation of degradant impurities, which could include this compound. rjpbcs.com

ICH M7: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. A crucial aspect for any impurity, including this compound, is to assess its potential for mutagenicity. In recent years, there has been a significant focus on nitrosamine (B1359907) impurities in several drug products, including dabigatran. acc.orgpmda.go.jptctmd.com The N-nitroso-dabigatran impurity, for example, has been subject to intense scrutiny and recalls. acc.orgtctmd.com While this compound is distinct from the N-nitroso impurity, the M7 guideline mandates a risk assessment for all potential impurities.

Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish standards for the quality of drug substances and products. These standards include monographs that specify the tests, procedures, and acceptance criteria for various active pharmaceutical ingredients and their formulations.

For Dabigatran Etexilate, these monographs list known and potential impurities and set limits for their presence. While a specific monograph for "this compound" is not commonly detailed, it would fall under the category of "specified impurities" or "unspecified impurities" with corresponding limits. The European Pharmacopoeia (EP) provides reference standards for several dabigatran impurities, such as Dabigatran impurity A, to aid in their accurate identification and quantification. sigmaaldrich.comedqm.eu The general limit for total impurities in Dabigatran Etexilate Mesylate is often not more than 0.5%. qingmupharm.com

National health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide specific guidance and enforce regulations concerning pharmaceutical impurities.

U.S. Food and Drug Administration (FDA): The FDA provides guidance on the control of impurities in drug substances and products, often referencing the ICH guidelines. fda.gov The agency has been particularly vigilant regarding nitrosamine impurities, leading to recalls of dabigatran products found to contain unacceptable levels of N-nitroso-dabigatran. acc.orgtctmd.comnelsonmullins.com This heightened scrutiny underscores the importance of a thorough impurity risk assessment for all potential impurities, including this compound.

European Medicines Agency (EMA): The EMA also sets stringent requirements for the control of impurities, which are detailed in their assessment reports for medicinal products. europa.eueuropa.eu For dabigatran etexilate, the EMA has established that specifications for impurities should be based on toxicological qualification. europa.eu The agency has also provided specific guidance on acceptable intake levels for nitrosamine impurities. rsc.org Public assessment reports for generic dabigatran products also confirm that a risk evaluation for the presence of impurities like nitrosamines is a critical part of the approval process. mpa.segeneesmiddeleninformatiebank.nl

Pharmacopoeial Requirements (e.g., USP, EP, BP) for Dabigatran Related Substances

Analytical Method Validation for this compound Quantification

To ensure that this compound is effectively controlled within the specified limits, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. scholarsresearchlibrary.comijrps.cominnovareacademics.inscirp.org The validation of this method is performed according to ICH Q2(R1) guidelines and includes the evaluation of several parameters.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. rjpbcs.com In the context of this compound, the HPLC method must be able to separate its peak from the peaks of dabigatran and other related substances. scholarsresearchlibrary.comrjpbcs.com This is typically achieved by spiking a sample of the drug substance with known amounts of all potential impurities and demonstrating that all peaks are well-resolved. scholarsresearchlibrary.comscirp.org The use of a photodiode array (PDA) detector can further establish peak purity, ensuring that the chromatographic peak for this compound is not co-eluting with other substances. rjpbcs.com

The following table illustrates typical system suitability results from a validated HPLC method for dabigatran and its impurities, demonstrating the method's specificity.

| Parameter | Acceptance Criteria | Typical Result |

| Resolution between Dabigatran and nearest eluting impurity | > 2.0 | 3.5 |

| Tailing Factor for Dabigatran peak | ≤ 2.0 | 1.2 |

| Theoretical Plates for Dabigatran peak | > 2000 | 15000 |

| This table is a representation of typical data and not from a specific study on this compound. |

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. iajps.com

For the quantification of this compound, a series of solutions with concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the specified limit for the impurity are prepared and analyzed. ijbpr.netactascientific.com The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship. innovareacademics.inresearchgate.net

The following table shows representative linearity data for an impurity like this compound.

| Concentration (µg/mL) | Peak Area |

| 0.1 | 1250 |

| 0.5 | 6300 |

| 1.0 | 12600 |

| 1.5 | 18800 |

| 2.0 | 25100 |

| Correlation Coefficient (r²) | > 0.99 |

| This table is a representation of typical data and not from a specific study on this compound. |

The established linear range for the analytical method ensures that any amount of this compound present in a sample, from very low levels up to and beyond its specification limit, can be accurately quantified.

Assessment of Accuracy and Precision

The accuracy and precision of an analytical method are fundamental to its validity and reliability for quantifying impurities.

Accuracy is the measure of closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. For Dabigatran impurities, accuracy studies are often performed at multiple concentration levels, such as 50%, 100%, and 150% of the specified limit. actascientific.com The acceptance criterion for recovery is generally within the range of 80% to 120%. innovareacademics.in In the validation of an HPLC method for Dabigatran and its impurities, the mean recoveries were found to be within 90.0% to 115.0%. researchgate.net

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for instance, on different days, with different analysts, or different equipment. scholarsresearchlibrary.com

Reproducibility: This assesses the precision between laboratories.

For the analysis of Dabigatran impurities, precision studies are conducted by analyzing multiple preparations of a sample spiked with the impurity at a specified concentration. scholarsresearchlibrary.comscirp.org The acceptance criterion for the RSD is typically not more than 10% for impurity analysis. innovareacademics.in One study on Dabigatran impurities demonstrated a relative standard deviation of 0.40%, indicating high precision. researchgate.net

A representative data table for accuracy and precision studies is shown below:

Table 1: Accuracy and Precision Data for this compound

| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) - Mean of 3 Replicates | Recovery (%) | RSD (%) - Repeatability (n=6) | RSD (%) - Intermediate Precision (n=6) |

|---|---|---|---|---|---|

| 50% | 1.25 | 1.21 | 96.8 | 2.1 | 3.5 |

| 100% | 2.50 | 2.47 | 98.8 | 1.8 | 2.9 |

| 150% | 3.75 | 3.81 | 101.6 | 1.5 | 2.4 |

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for controlling trace-level impurities. They are typically determined based on the signal-to-noise (S/N) ratio, where the LOD is established at an S/N ratio of approximately 3:1, and the LOQ at an S/N ratio of about 10:1. actascientific.comrsc.org

For Dabigatran impurities, various studies have reported the LOD and LOQ values. For instance, one RP-HPLC method reported LOD and LOQ values for Dabigatran and its impurities in the range of 33 to 55 ppm and 112 to 168 ppm, respectively. ijrps.com Another highly sensitive method showed an LOD in the range of 0.007%–0.008%. scholarsresearchlibrary.com A different study found the LOD to be 0.01% and the LOQ to be 0.03%. researchgate.net

The following table illustrates typical LOD and LOQ values:

Table 2: LOD and LOQ for this compound

| Parameter | Method | Value |

|---|---|---|

| LOD | Signal-to-Noise Ratio (3:1) | 0.01% (relative to the active substance concentration) |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.03% (relative to the active substance concentration) |

Evaluation of Method Robustness and Ruggedness

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). actascientific.com

Column temperature (e.g., ±5°C). ijrps.com

pH of the mobile phase buffer (e.g., ±0.2 units). scirp.org

Composition of the mobile phase.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

In the development of methods for Dabigatran impurities, robustness is often evaluated by assessing the impact of these variations on critical parameters like resolution between peaks. ijrps.comlongdom.org

Table 3: Robustness Study for the Analysis of this compound

| Parameter Varied | Variation | Resolution between Dabigatran and Impurity 13 | Tailing Factor of Impurity 13 |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 2.8 | 1.2 |

| 1.1 | 2.6 | 1.1 | |

| Column Temperature (°C) | 30 | 2.7 | 1.2 |

| 40 | 2.9 | 1.1 | |

| Mobile Phase pH | 2.8 | 2.5 | 1.3 |

| 3.2 | 2.9 | 1.1 |

System Suitability Testing for Routine Analysis

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. SST parameters are established during method validation and are checked to ensure the system's performance is acceptable for the analysis. humanjournals.com

Typical SST parameters for the analysis of Dabigatran and its impurities include:

Resolution: The separation between the main drug peak and the closest eluting impurity peak should be adequate, typically a resolution factor of not less than 2.0. humanjournals.com

Tailing Factor (Asymmetry Factor): This measures the symmetry of the peak. A value of not more than 2.0 is generally required. humanjournals.com

Theoretical Plates (Column Efficiency): A higher number of theoretical plates indicates better column efficiency. A minimum value, for example, not less than 3000, is often specified. humanjournals.com

Relative Standard Deviation (RSD) of replicate injections: The RSD for the peak areas of replicate injections of a standard solution should be low, typically not more than 5.0%. humanjournals.com

Table 4: System Suitability Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Resolution between Dabigatran and Impurity 13 | ≥ 2.0 |

| Tailing Factor for Dabigatran and Impurity 13 peaks | ≤ 2.0 |

| Theoretical Plates for Dabigatran peak | ≥ 3000 |

| %RSD for replicate injections of standard | ≤ 5.0% |

Establishment of Impurity Specifications and Acceptance Criteria for this compound

The establishment of specifications and acceptance criteria for impurities is guided by international regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines. gally.chich.org These guidelines provide thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level above which an impurity must be identified.

Qualification Threshold: The level above which an impurity's biological safety must be established.